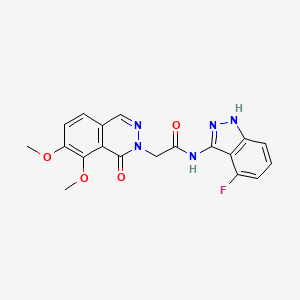![molecular formula C16H17FN4O B12175105 5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether](/img/structure/B12175105.png)
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a fluorinated heterocyclic compound. It belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether typically involves the reaction of 3-R-5-amino-1,2,4-triazoles with the ethyl ester of 2-fluoroacetoacetic acid. This reaction yields 2-R-fluoro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-ones . Another method involves the reaction of a 3-R-1,2,4-triazolyl-5-diazonium salt with the ethyl ester of 2-fluoroacetoacetic acid, followed by cyclization of the triazolylhydrazones to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its structural similarity to natural pyrimidine bases, allowing it to interfere with nucleic acid synthesis and function . This interference can lead to the inhibition of cell proliferation and the induction of cell death, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that also targets nucleic acid synthesis.
Ftorafur: A prodrug of 5-fluorouracil with enhanced bioavailability.
Trifluorothymidine: An antiviral agent with a similar mechanism of action.
Uniqueness
5-Fluoro-2-(2-isobutyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its fluorinated triazolopyrimidine scaffold distinguishes it from other compounds and contributes to its diverse biological activities .
Propiedades
Fórmula molecular |
C16H17FN4O |
|---|---|
Peso molecular |
300.33 g/mol |
Nombre IUPAC |
7-(4-fluoro-2-methoxyphenyl)-2-(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H17FN4O/c1-10(2)8-15-19-16-18-7-6-13(21(16)20-15)12-5-4-11(17)9-14(12)22-3/h4-7,9-10H,8H2,1-3H3 |
Clave InChI |
GLGIWERHQYDBQW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B12175037.png)
![2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12175040.png)
![N-(4-bromo-2-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12175044.png)
![6'-butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12175049.png)

![N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B12175057.png)


![ethyl 4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12175068.png)

![N-[1-(benzylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12175080.png)
![3,4-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12175087.png)

![N-(3,4-dimethoxybenzyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12175096.png)
